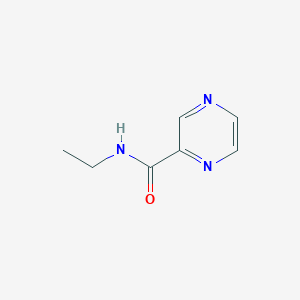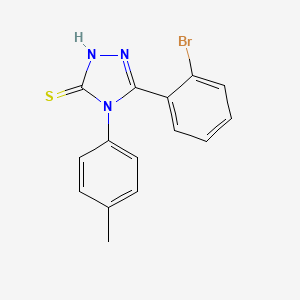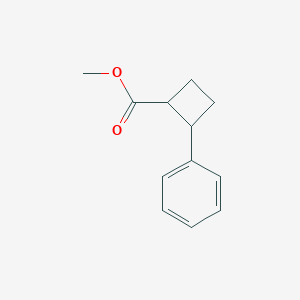
Methyl 2-phenylcyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-phenylcyclobutane-1-carboxylate is an organic compound with the molecular formula C12H14O2 It features a cyclobutane ring substituted with a phenyl group and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-phenylcyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phenylacetic acid with methanol in the presence of a strong acid catalyst can yield the desired ester. Another method involves the use of cyclobutane derivatives, which can be functionalized to introduce the phenyl and carboxylate groups.
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. This may include the use of advanced catalytic systems and controlled reaction environments to facilitate the cyclization and esterification processes.
化学反応の分析
Types of Reactions
Methyl 2-phenylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of phenylcyclobutane carboxylic acid.
Reduction: Formation of phenylcyclobutanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
科学的研究の応用
Methyl 2-phenylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-phenylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing biological pathways.
類似化合物との比較
Similar Compounds
Methyl cyclobutane-1-carboxylate: Lacks the phenyl group, resulting in different chemical and biological properties.
Phenylcyclobutane: Lacks the carboxylate ester group, affecting its reactivity and applications.
Cyclobutane carboxylic acid: Lacks the ester group, influencing its solubility and chemical behavior.
Uniqueness
Methyl 2-phenylcyclobutane-1-carboxylate is unique due to the combination of the cyclobutane ring, phenyl group, and carboxylate ester. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
methyl 2-phenylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)11-8-7-10(11)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
InChIキー |
HYKSBYAKIAMERH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCC1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Furan-2-yl)phenyl]acetic acid](/img/structure/B11766336.png)
![2-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766344.png)
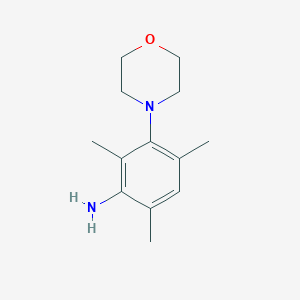
![6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B11766352.png)
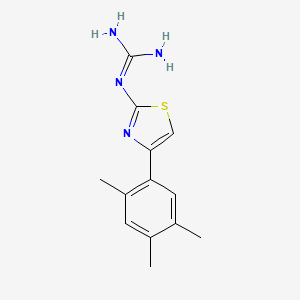
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11766363.png)
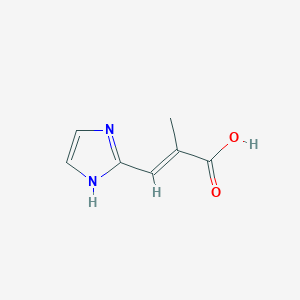

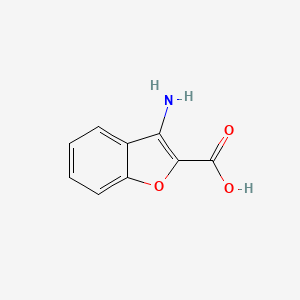
![tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B11766396.png)
